molecular formula C7H10F3NO2 B1476037 1,1,1-Trifluoro-3-(3-hydroxypyrrolidin-1-yl)propan-2-one CAS No. 2090848-90-9

1,1,1-Trifluoro-3-(3-hydroxypyrrolidin-1-yl)propan-2-one

Cat. No.: B1476037
CAS No.: 2090848-90-9
M. Wt: 197.15 g/mol
InChI Key: KGVIZNPIYFFJPO-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(3-hydroxypyrrolidin-1-yl)propan-2-one is a useful research compound. Its molecular formula is C7H10F3NO2 and its molecular weight is 197.15 g/mol. The purity is usually 95%.
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Biological Activity

1,1,1-Trifluoro-3-(3-hydroxypyrrolidin-1-yl)propan-2-one, commonly referred to as a trifluorinated ketone, is a compound with significant potential in medicinal chemistry. Its unique trifluoromethyl group and pyrrolidine moiety contribute to its biological activity, making it a subject of interest for various therapeutic applications.

  • Molecular Formula : C7H10F3NO2
  • Molecular Weight : 197.15 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2090848-90-9

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and ion channels. Preliminary studies suggest that compounds with similar structures can enhance GABA(A) receptor activity, leading to potential applications as anesthetics or anticonvulsants .

Anesthetic Properties

Research indicates that analogues of trifluorinated compounds exhibit general anesthetic properties by reducing the minimum alveolar concentration (MAC) of other anesthetics like isoflurane. This suggests that this compound may also possess similar properties .

Anticonvulsant Activity

Compounds in this class have shown potent anticonvulsant effects in various animal models. For instance, studies on related trifluorinated compounds demonstrated efficacy against maximal electroshock (MES) and subcutaneous metrazol (scMET) models, indicating a therapeutic index favorable for anticonvulsant applications .

Study 1: Anesthetic Efficacy

A study evaluated a series of trifluorinated compounds for their ability to modulate MAC in rats. The results indicated that certain analogues significantly reduced MAC without adversely affecting heart rate or blood pressure at therapeutic concentrations. This highlights the potential of this compound as a safer alternative in anesthesia .

Study 2: Anticonvulsant Evaluation

In another investigation focusing on anticonvulsant properties, researchers synthesized several derivatives of trifluorinated ketones and assessed their effects on seizure thresholds. The findings revealed that specific derivatives exhibited strong anticonvulsant activity with minimal side effects, further supporting the therapeutic potential of this compound .

Data Table: Summary of Biological Activities

Activity Description Reference
AnestheticReduced MAC for isoflurane; minimal hemodynamic effects
AnticonvulsantEffective in MES and scMET models; therapeutic index of 10
GABA(A) ModulationEnhanced GABA(A) current at low concentrations

Properties

IUPAC Name

1,1,1-trifluoro-3-(3-hydroxypyrrolidin-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)4-11-2-1-5(12)3-11/h5,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVIZNPIYFFJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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